molecular formula C16H13FN2OS B2481132 N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide CAS No. 892848-65-6

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Cat. No. B2481132
CAS RN: 892848-65-6
M. Wt: 300.35
InChI Key: WIPWBZRFUBMLTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves the benzoylation of 2-aminobenzothiazole using substituted benzoyl chloride. The compound, alongside another similar benzothiazole derivative, was synthesized and its molecular structure confirmed by GC-MS, showing molecular ion peaks at specific mass-to-charge ratios indicative of their composition. Single crystals of the compound were grown using a slow evaporation method at room temperature, utilizing a combination of ethyl acetate and methanol as solvents (Raveendiran & Prabukanthan, 2021).

Molecular Structure Analysis

X-ray diffraction studies revealed that the crystals of this compound possess a monoclinic structure with a specific space group. The compound's molecular structure was further elucidated using FT-IR spectra, which showed characteristic absorption peaks corresponding to the carbonyl functional group. UV-Vis spectra analysis provided insights into the compound's absorbance properties, which are essential for understanding its optical behavior (Raveendiran & Prabukanthan, 2021).

Chemical Reactions and Properties

This compound exhibits superior antimicrobial activities, as demonstrated through the zone of inhibition method against various bacterial and fungal strains. Its chemical structure enables it to interact effectively with microbial cells, leading to its potent antibacterial and antifungal effects. Additionally, its non-linear optical properties have been explored, showing significant potential for applications in optical materials and devices (Raveendiran & Prabukanthan, 2021).

Physical Properties Analysis

The physical properties of this compound, including its thermal stability, were investigated using TGA and DTA analyses. These studies confirmed that the compound is thermally stable up to certain temperatures, indicating its suitability for various applications that require materials with high thermal stability (Raveendiran & Prabukanthan, 2021).

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including those structurally related to N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide, have been extensively researched for their anticancer properties. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones to investigate their anticancer activity. These compounds demonstrated cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, highlighting the potential of benzothiazole derivatives in cancer therapy (Osmaniye et al., 2018).

Antimicrobial Properties

The antimicrobial activity of benzothiazole derivatives has been a focus of several studies. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. These compounds were effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi, indicating the versatility of benzothiazole derivatives in combating microbial infections (Desai et al., 2013).

Fluorescence and Imaging Applications

Benzothiazole derivatives have been explored for their fluorescence properties, which are useful in imaging applications. Mahadevan et al. (2014) described the synthesis and fluorescence study of benzothiazole derivatives emitting blue light, which could have applications in optical materials and sensors (Mahadevan et al., 2014).

Neurological Research

Benzothiazole derivatives have shown potential in neurological research, particularly in the development of therapeutic agents for neurodegenerative diseases. Futamura et al. (2017) identified pyrazolylethylbenzamide orexin receptor 1-selective antagonists based on benzothiazole derivatives. These compounds exhibited excellent antagonistic activity against orexin receptor 1, suggesting their utility in treating sleep disorders and potentially other neurological conditions (Futamura et al., 2017).

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-2-10-6-5-9-13-14(10)18-16(21-13)19-15(20)11-7-3-4-8-12(11)17/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPWBZRFUBMLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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